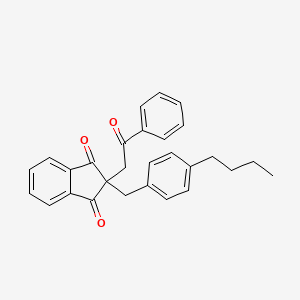
2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the family of indene-1,3-diones, which have been found to possess a variety of biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has various biochemical and physiological effects. For example, it has been found to induce cell death in cancer cells, reduce inflammation in animal models, and protect against neuronal damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione in lab experiments is its relatively low toxicity. However, one limitation is that the compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. Some of these include:
1. Further investigation of the compound's mechanism of action to better understand its therapeutic potential.
2. Exploration of the compound's potential as a treatment for specific types of cancer.
3. Investigation of the compound's effects on the immune system.
4. Development of more efficient synthesis methods for the compound to increase its availability for research purposes.
In conclusion, 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it has been found to possess various biochemical and physiological effects. Future research directions include further investigation of its mechanism of action, exploration of its potential as a cancer treatment, investigation of its effects on the immune system, and development of more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione involves the reaction of 2-(4-butylbenzylidene)malononitrile with 2-phenylacetoacetic acid in the presence of a catalyst. This reaction leads to the formation of the desired compound with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas of research include cancer treatment, neuroprotection, and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
2-[(4-butylphenyl)methyl]-2-phenacylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O3/c1-2-3-9-20-14-16-21(17-15-20)18-28(19-25(29)22-10-5-4-6-11-22)26(30)23-12-7-8-13-24(23)27(28)31/h4-8,10-17H,2-3,9,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQGQJKNQAYOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Butylphenyl)methyl]-2-phenacylindene-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide](/img/structure/B4935377.png)
![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)
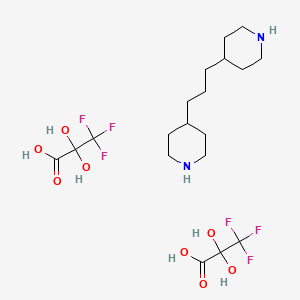
![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)
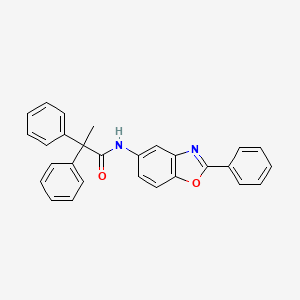
![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)
![4'-(3-chloro-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4935413.png)
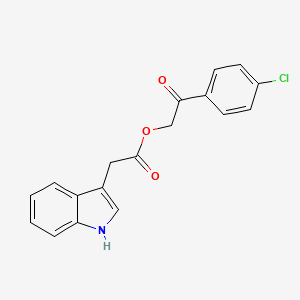
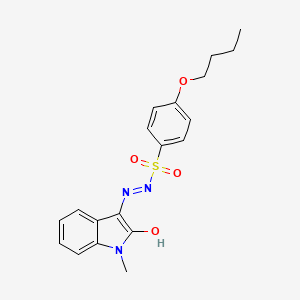

![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935449.png)